![molecular formula C20H17NO4 B13490853 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The protected amino acid is then subjected to a reaction with propargyl bromide to introduce the alkyne group at the desired position.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection, coupling, and deprotection steps in a controlled manner, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The alkyne group allows for click chemistry reactions, enabling the conjugation of biomolecules for various applications in biology and medicine.
Drug Development: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid involves its ability to participate in various chemical reactions due to the presence of the alkyne and amino groups. The alkyne group can undergo click chemistry reactions, while the amino group can participate in nucleophilic substitution reactions. These properties make it a versatile compound for use in peptide synthesis and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure but lacks the alkyne group.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid: Similar structure with an extended carbon chain.
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a shorter carbon chain.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to the presence of both the Fmoc protecting group and the alkyne group. This combination allows for versatile chemical reactions and applications in peptide synthesis, bioconjugation, and material science.
Eigenschaften
Molekularformel |
C20H17NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,6,12-13H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
SROIJBNFFHHDCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


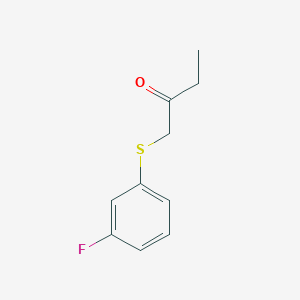
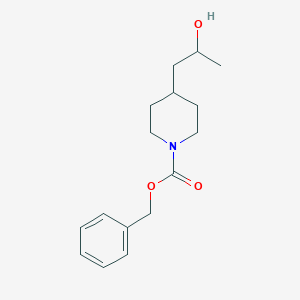
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
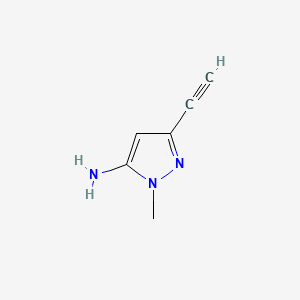
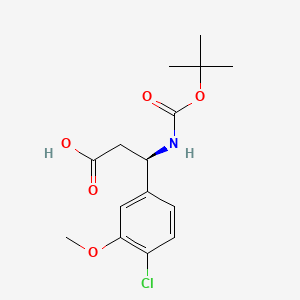

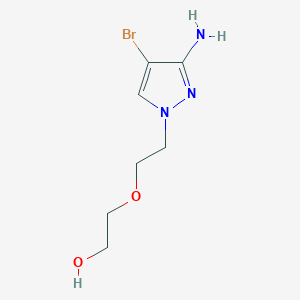
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)




